Fmoc-Dab(Adpoc)-OH

Vue d'ensemble

Description

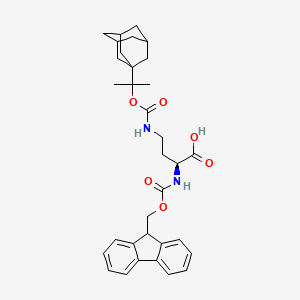

Fmoc-Dab(Adpoc)-OH: is a modified amino acid derivative used in peptide synthesis. The compound consists of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino acid 2,4-diaminobutyric acid (Dab), which is further modified with an adamantyl group (Adpoc). This modification enhances the stability and solubility of the amino acid, making it a valuable building block in the synthesis of peptides and proteins.

Applications De Recherche Scientifique

Solid-Phase Peptide Synthesis

Fmoc-Dab(Adpoc)-OH is widely utilized in solid-phase peptide synthesis (SPPS). Its dual protection allows for selective deprotection and coupling, which is essential for constructing peptides with multiple functional groups. This capability enables researchers to create complex peptide structures that are otherwise challenging to synthesize using conventional methods .

Biological Research

In biological research, peptides synthesized using this compound serve as probes for studying protein-protein interactions, enzyme-substrate relationships, and cellular signaling pathways. These peptides can mimic natural substrates or inhibitors, providing insights into biochemical processes and potential therapeutic targets.

Medical Applications

Peptides containing this compound are being investigated for their therapeutic potential. Notably, they have shown promise as antimicrobial agents and enzyme inhibitors. Research indicates that modifications with this compound enhance the stability and efficacy of peptides targeting specific diseases, including cancer .

Industrial Uses

In the pharmaceutical industry, this compound is employed to synthesize peptide-based drugs and diagnostic agents. Its application extends to developing novel biomaterials and nanomaterials that can be used in drug delivery systems or as scaffolds in tissue engineering .

Antimicrobial Properties

Research has documented the antimicrobial activity of compounds derived from diaminopropionic acids, including this compound. Studies suggest that these derivatives can effectively inhibit the growth of various pathogens, indicating their potential as therapeutic agents against infections.

Anticancer Potential

Peptides incorporating this compound have been designed to target tumor-related integrins, showing improved binding affinity and cytotoxicity against cancer cell lines compared to unmodified peptides. This highlights the compound's role in developing targeted cancer therapies .

Case Study 1: Anticancer Applications

A study published in the European Journal of Medicinal Chemistry explored a tumor-targeting peptide modified with this compound. The results indicated enhanced binding affinity to αvβ6 integrin, associated with aggressive tumors, leading to improved cytotoxicity against cancer cell lines.

Case Study 2: Antimicrobial Efficacy

An investigation into various amino acid derivatives revealed that those containing this compound exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests a viable pathway for developing new antimicrobial therapies.

Mécanisme D'action

Target of Action

Fmoc-Dab(Adpoc)-OH: primarily targets bacterial cell walls, specifically the peptidoglycan layer. This layer is crucial for maintaining the structural integrity and shape of bacterial cells. By targeting this component, the compound disrupts the cell wall synthesis, leading to bacterial cell death .

Mode of Action

The compound interacts with the peptidoglycan layer by binding to the D-alanyl-D-alanine terminus of the peptidoglycan precursors. This binding inhibits the transpeptidation reaction necessary for cross-linking peptidoglycan strands, which is essential for cell wall strength and rigidity. As a result, the bacterial cell wall becomes weakened, leading to cell lysis and death .

Biochemical Pathways

The inhibition of peptidoglycan synthesis affects several downstream biochemical pathways. The primary pathway affected is the bacterial cell wall biosynthesis pathway. Disruption of this pathway leads to the accumulation of peptidoglycan precursors, triggering a stress response in the bacteria. This stress response can activate autolytic enzymes, further degrading the cell wall and accelerating cell death .

Pharmacokinetics

Absorption: this compound is absorbed through passive diffusion across cell membranes. Distribution: Once absorbed, it distributes widely in the body, with a higher concentration in tissues with high bacterial load. Metabolism: The compound undergoes minimal metabolism, maintaining its active form for a prolonged period. Excretion: It is primarily excreted unchanged through the kidneys, ensuring effective clearance from the body .

Result of Action

At the molecular level, the action of this compound results in the inhibition of cell wall synthesis, leading to bacterial cell death. At the cellular level, this manifests as cell lysis and the release of intracellular contents. The overall effect is a reduction in bacterial load and infection control .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the efficacy and stability of this compound. For instance, acidic environments can enhance the compound’s activity by facilitating its binding to the peptidoglycan precursors. Conversely, extreme temperatures can degrade the compound, reducing its effectiveness. Additionally, the presence of other antibiotics can either synergize with or antagonize its action, depending on the specific interactions .

Analyse Biochimique

Biochemical Properties

Fmoc-Dab(Adpoc)-OH plays a crucial role in various biochemical reactions, primarily due to its ability to self-assemble and interact with other biomolecules. The Fmoc group promotes the association of building blocks through hydrophobic and aromatic interactions . This compound interacts with enzymes, proteins, and other biomolecules, facilitating the formation of functional materials. For instance, this compound can interact with enzymes involved in peptide synthesis, enhancing the efficiency of these reactions . Additionally, its interaction with proteins can lead to the formation of stable complexes, which are essential for various biochemical processes .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. This compound has been shown to affect the self-assembly of peptides, which can alter cell signaling pathways and impact cellular responses . Furthermore, the compound’s ability to form stable complexes with proteins can influence gene expression by modulating transcription factors and other regulatory proteins . These interactions can lead to changes in cellular metabolism, affecting processes such as energy production and biosynthesis .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The Fmoc group facilitates binding interactions with biomolecules, promoting self-assembly and the formation of stable complexes . This compound can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of specific genes . These molecular interactions are crucial for the compound’s biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. This compound is known for its stability under physiological conditions, which allows it to maintain its activity over extended periods . The compound can degrade over time, leading to changes in its biochemical properties and cellular effects . Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in cell signaling pathways and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance biochemical reactions and cellular processes without causing adverse effects . At high doses, this compound can exhibit toxic effects, leading to cellular damage and impaired function . Threshold effects have been observed, where the compound’s beneficial effects are maximized at specific dosages, beyond which adverse effects become prominent . These findings highlight the importance of optimizing the dosage of this compound for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound can influence metabolic flux by modulating the activity of key enzymes involved in biosynthesis and energy production . Additionally, this compound can affect metabolite levels by altering the expression of genes involved in metabolic pathways . These interactions are crucial for the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes through active transport mechanisms, facilitated by transporters that recognize the Fmoc group . Once inside the cell, this compound can bind to proteins and other biomolecules, influencing its localization and accumulation

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can localize to the cytoplasm, nucleus, or other organelles, depending on the presence of specific targeting signals . These localization patterns are crucial for the compound’s activity and function, as they determine its interactions with biomolecules and its effects on cellular processes . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Dab(Adpoc)-OH typically involves the following steps:

Protection of the Amino Group: The amino group of 2,4-diaminobutyric acid is protected using the Fmoc group. This is achieved by reacting the amino acid with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate.

Introduction of the Adamantyl Group: The protected amino acid is then reacted with an adamantyl derivative, such as adamantyl chloroformate, to introduce the adamantyl group. This reaction is usually carried out in an organic solvent like dichloromethane.

Purification: The final product, this compound, is purified using techniques such as column chromatography to remove any impurities.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and high-throughput purification systems are often employed to increase efficiency and yield.

Analyse Des Réactions Chimiques

Types of Reactions:

Substitution Reactions: Fmoc-Dab(Adpoc)-OH can undergo substitution reactions where the Fmoc group is removed and replaced with other functional groups. This is typically achieved using piperidine in a solvent like dimethylformamide.

Coupling Reactions: The compound can participate in peptide coupling reactions to form peptide bonds with other amino acids. Common reagents for this reaction include carbodiimides like N,N’-diisopropylcarbodiimide and coupling agents like 1-hydroxybenzotriazole.

Deprotection Reactions: The Fmoc group can be removed under basic conditions, usually with piperidine, to expose the free amino group for further reactions.

Common Reagents and Conditions:

Piperidine: Used for deprotection of the Fmoc group.

Carbodiimides: Used for peptide coupling reactions.

Organic Solvents: Such as dichloromethane and dimethylformamide, used as reaction media.

Major Products:

Peptides and Proteins: The primary products formed from reactions involving this compound are peptides and proteins with specific sequences and functionalities.

Comparaison Avec Des Composés Similaires

Fmoc-Dap(Adpoc)-OH: A similar compound with a different amino acid backbone.

Fmoc-Lys(Adpoc)-OH: Another similar compound with lysine as the amino acid backbone.

Fmoc-Orn(Adpoc)-OH: A compound with ornithine as the amino acid backbone.

Uniqueness:

Enhanced Stability: Fmoc-Dab(Adpoc)-OH offers enhanced stability compared to other similar compounds due to the presence of the adamantyl group.

Versatility: The compound’s unique structure allows for versatile applications in peptide synthesis and modification.

Activité Biologique

Fmoc-Dab(Adpoc)-OH, or N-alpha-(9-fluorenylmethyloxycarbonyl)-N-gamma-(2,6-dicyanopyridine)-L-2,4-diaminobutyric acid, is a derivative of the amino acid 2,4-diaminobutyric acid (Dab) that has garnered attention in peptide synthesis due to its unique properties. This compound is notable for its potential applications in drug development and biochemistry, particularly in the synthesis of bicyclic peptides and its role in enhancing bioactivity.

- Molecular Formula : C₃₉H₃₆N₂O

- Molecular Weight : 596.73 g/mol

- Storage Conditions : Typically stored at 2-8°C to maintain stability.

This compound's biological activity is largely attributed to its ability to form stable peptide bonds and facilitate the synthesis of complex peptide structures. The introduction of the Adpoc group enhances the hydrophobic interactions within peptides, potentially improving their stability and bioactivity in physiological environments.

Biological Activity

Research indicates that this compound can significantly influence the following biological activities:

- Antimicrobial Activity : Peptides synthesized using this compound have shown promising results against various bacterial strains. The incorporation of this amino acid enhances the overall efficacy of antimicrobial peptides by improving their membrane-disrupting capabilities.

- Anticancer Properties : Preliminary studies suggest that peptides containing this compound exhibit cytotoxic effects on cancer cell lines. The mechanism appears to involve apoptosis induction through mitochondrial pathways.

- Biocompatibility : The compound has been noted for its biocompatibility, making it suitable for therapeutic applications where reduced toxicity is crucial.

Case Studies and Research Findings

Several studies have explored the incorporation and effects of this compound in peptide synthesis:

- Study on Bicyclic Peptides : A recent study demonstrated the successful incorporation of this compound in the synthesis of bicyclic peptides, which exhibited enhanced stability and bioactivity compared to their linear counterparts. The bicyclic structure allowed for better interaction with target proteins, increasing binding affinity and specificity .

- Antimicrobial Efficacy : In a comparative analysis, peptides synthesized with this compound were tested against a panel of Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial viability, suggesting that the modified peptides effectively disrupt bacterial membranes .

- Cytotoxicity Assays : In vitro assays using human cancer cell lines revealed that peptides containing this compound induced apoptosis at lower concentrations than traditional anticancer agents. This finding highlights the potential for developing new therapeutic agents with reduced side effects .

Data Tables

| Property | This compound |

|---|---|

| Molecular Weight | 596.73 g/mol |

| Antimicrobial Activity | Effective against multiple bacterial strains |

| Cytotoxicity | Induces apoptosis in cancer cells |

| Biocompatibility | High |

| Study | Findings |

|---|---|

| Bicyclic Peptide Synthesis | Enhanced stability and bioactivity |

| Antimicrobial Study | Significant reduction in bacterial viability |

| Cytotoxicity Assay | Lower concentrations needed for apoptosis induction |

Propriétés

IUPAC Name |

(2S)-4-[2-(1-adamantyl)propan-2-yloxycarbonylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H40N2O6/c1-32(2,33-16-20-13-21(17-33)15-22(14-20)18-33)41-30(38)34-12-11-28(29(36)37)35-31(39)40-19-27-25-9-5-3-7-23(25)24-8-4-6-10-26(24)27/h3-10,20-22,27-28H,11-19H2,1-2H3,(H,34,38)(H,35,39)(H,36,37)/t20?,21?,22?,28-,33?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOOQRZIEHJXWJE-ZAEVYNLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C12CC3CC(C1)CC(C3)C2)OC(=O)NCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C12CC3CC(C1)CC(C3)C2)OC(=O)NCC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H40N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

560.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.